molecular formula C11H14 B072869 3-(2,6-Dimethylphenyl)-1-propene CAS No. 1587-05-9

3-(2,6-Dimethylphenyl)-1-propene

Cat. No. B072869
CAS RN: 1587-05-9
M. Wt: 146.23 g/mol
InChI Key: DPIFGUSZRIMEPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The regioselective synthesis of related dimethylpenta-1,3-diene compounds involves a three-step process, showcasing the complexity of synthesizing compounds with dimethylphenyl groups. These methods include condensation reactions, Wittig reactions, and Diels-Alder reactions to achieve desired products with high selectivity and yield (Gosselin et al., 1999).

Molecular Structure Analysis

X-ray crystallography studies have provided insights into the molecular complexes and structures of compounds with dimethylphenyl groups. These studies reveal details about the molecular geometry, bonding patterns, and interactions within the crystal lattice, highlighting the planar hydrogen-bonded rings and molecular symmetry observed in these compounds (Toda, Tanaka, & Mak, 1985).

Chemical Reactions and Properties

Research on the synthesis and characterization of dimers, trimers, and tetramers of dimethylthieno compounds demonstrates the chemical reactivity and potential for forming complex structures through reactions such as dimerization and cycloadditions. These studies provide a foundation for understanding the reactivity of 3-(2,6-Dimethylphenyl)-1-propene and related compounds (Nakayama et al., 1996).

Physical Properties Analysis

The physical properties of compounds with dimethylphenyl groups are influenced by their molecular structure and bonding. X-ray crystallography and NMR spectroscopy studies shed light on the conformation, packing, and intermolecular interactions within these compounds, affecting their physical state, stability, and solubility (Iwasaki & Akiba, 1984).

Chemical Properties Analysis

The chemical properties, including reactivity, bonding, and interactions with other molecules, are crucial for understanding the behavior of 3-(2,6-Dimethylphenyl)-1-propene in various environments. Studies on the electron-transfer reactions of related compounds provide insights into the potential reactivity and applications of these chemicals in organic synthesis and materials science (Mattes & Farid, 1986).

Scientific Research Applications

Synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide)

This research discusses the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) (PPO-2OH) through the radical-cation phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol. This process involves copolymerization experiments with various catalysts, leading to PPO-2OH with controlled molecular weights. The study offers insights into the chain microstructure and functionality of both PPO-2OH and its derivatives (Percec & Wang, 1990).

Copolymerization of 2,6-dimethylphenol with Tetramethyl Bisphenol-A

This study focuses on the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A, catalyzed by N-methylimidazole Cu(II) complexes. It results in the production of PPO-type telechelics, which are bifunctional polymers with specific molecular weights and properties. This research also explores the suppression of side products and proposes a mechanism based on a phenoxonium intermediate (Wei, Challa, & Reedijk, 1991).

Functional Polymers by Phase Transfer Catalysis

This paper presents a novel method for preparing α,ω-bis(2,6-dimethylphenol)–poly(2,6-dimethyl-1,4-phenylene oxide) and its derivatives, emphasizing the use of phase-transfer-catalyzed etherification for synthesizing reactive oligomers. It highlights the potential of these materials in various applications due to their high thermal reactivity and customizable molecular weights (Nava & Percec, 1986).

Selective Dimerization of 1,3-Butadiene

A significant advancement in the selective dimerization of 1,3-butadiene using palladium carbene catalysts is detailed in this research. The study demonstrates the high efficiency and selectivity of this process, resulting in the formation of 1,3,7-octatriene, showcasing the potential for fine-tuning catalytic reactions (Harkal et al., 2005).

Catalytic Dimerization of Propene

This research explores the catalytic dimerization of propene to 2,3-dimethylbutene using a nickel complex. The study highlights the role of the catalyst in achieving high dimerization rates and selectivity, emphasizing the potential applications in the field of chemical synthesis (Eberhardt & Griffin, 1970).

properties

IUPAC Name

1,3-dimethyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-4-6-11-9(2)7-5-8-10(11)3/h4-5,7-8H,1,6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIFGUSZRIMEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568803
Record name 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylphenyl)-1-propene

CAS RN

1587-05-9
Record name 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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